molecular formula C13H24N2O6 B14189754 2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid CAS No. 879898-82-5

2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid

Katalognummer: B14189754
CAS-Nummer: 879898-82-5
Molekulargewicht: 304.34 g/mol
InChI-Schlüssel: WLRWWMAFVWMQJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid is a complex organic compound with a unique structure that includes multiple functional groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl carbamate with ethylene glycol derivatives under controlled conditions to form the desired product . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as crystallization or chromatography to obtain a high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the context of its application, such as inhibiting enzyme activity or modulating receptor functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid apart from similar compounds is its specific arrangement of functional groups, which imparts unique reactivity and stability. This makes it particularly valuable in specialized applications where other compounds may not perform as effectively .

Eigenschaften

CAS-Nummer

879898-82-5

Molekularformel

C13H24N2O6

Molekulargewicht

304.34 g/mol

IUPAC-Name

6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]hexanoic acid

InChI

InChI=1S/C13H24N2O6/c1-13(2,3)21-12(19)15-20-9-10(16)14-8-6-4-5-7-11(17)18/h4-9H2,1-3H3,(H,14,16)(H,15,19)(H,17,18)

InChI-Schlüssel

WLRWWMAFVWMQJU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NOCC(=O)NCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.